An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Ferulate
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Ferulate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl Ferulate, the ethyl ester of ferulic acid, is a naturally derived compound recognized for its significant antioxidant and anti-inflammatory properties.[1][2] Its lipophilic nature enhances its bioavailability compared to its parent compound, ferulic acid, making it a compound of interest in the pharmaceutical and cosmetic industries.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl Ferulate, detailed experimental protocols for their determination, and an exploration of its engagement with key biological signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
Ethyl Ferulate is a white to off-white crystalline powder.[1] A summary of its key chemical and physical properties is provided in the tables below.
Table 1: General and Physical Properties of Ethyl Ferulate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₄ | [1][3] |
| Molecular Weight | 222.24 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 63-65 °C | [1][4][5] |
| Boiling Point | 382.3 °C at 760 mmHg | [2][4][5] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Flash Point | 132.5 ± 17.2 °C | [4] |
| Vapor Pressure | 2.17E-06 mmHg at 25°C | [5] |
| pKa | 8.88 ± 0.18 (Predicted) | [5] |
Table 2: Solubility Profile of Ethyl Ferulate
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [2] |
| Oil | Soluble | [2] |
| Ethanol | Soluble (approx. 20 mg/ml) | [1][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 11 mg/ml) | [1][6] |
| Dimethylformamide (DMF) | Soluble (approx. 20 mg/ml) | [6] |
| Chloroform | Slightly Soluble | [1][5] |
| Ethyl Acetate | Slightly Soluble | [5] |
Table 3: Spectroscopic Data of Ethyl Ferulate
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃, 360 MHz) | δ 1.33 (t, 3H), 3.91 (s, 3H), 4.26 (q, 2H), 6.29 (d, 1H), 6.91 (d, 1H), 7.03 (d, 1H), 7.07 (dd, 1H), 7.61 (d, 1H) | [7] |
| ¹³C NMR (CDCl₃, 90 MHz) | δ 14.4, 55.9, 60.4, 109.3, 114.7, 115.6, 123.0, 127.0, 144.7, 146.8, 147.9, 167.3 | [7] |
| Infrared (IR) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (ester), C=C (alkene and aromatic), and C-O bonds. | [8] |
| UV-Vis (Ethanol) | λmax: 218, 236, 326 nm | [6] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 222. Key fragments: m/z 177, 151, 150. | [3] |
Experimental Protocols
This section outlines detailed methodologies for the determination of the key physical and chemical properties of Ethyl Ferulate.
Determination of Melting Point
The melting point of Ethyl Ferulate can be determined using a capillary melting point apparatus.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
Finely powder a small amount of dry Ethyl Ferulate.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute for a preliminary determination.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[2][3][9]
-
Determination of Boiling Point
The boiling point of Ethyl Ferulate can be determined using the Thiele tube method.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, Bunsen burner or hot plate.
-
Procedure:
-
Add a small amount of Ethyl Ferulate to the small test tube.
-
Place the capillary tube, with the open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.
-
Heat the Thiele tube gently and uniformly.
-
Observe the capillary tube. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat source and allow the apparatus to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[10][11]
-
Determination of Solubility
The shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.
-
Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, syringe filters (e.g., 0.45 µm PTFE), analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of Ethyl Ferulate to a known volume of the desired solvent in a sealed vial.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate to a suitable concentration and analyze the concentration of Ethyl Ferulate using a calibrated HPLC or UV-Vis spectrophotometer.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.[1][12]
-
Spectroscopic Analysis
-
Apparatus: NMR spectrometer (e.g., 300 MHz or higher), NMR tubes, deuterated solvent (e.g., CDCl₃).
-
Procedure for ¹H and ¹³C NMR:
-
Dissolve a small amount of Ethyl Ferulate (5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[13]
-
-
Apparatus: FT-IR spectrometer, KBr plates or ATR accessory.
-
Procedure (Thin Film Method):
-
Dissolve a small amount of Ethyl Ferulate in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a KBr plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
Place the KBr plate in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4][14]
-
-
Apparatus: UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
Prepare a stock solution of Ethyl Ferulate of known concentration in a suitable UV-transparent solvent (e.g., ethanol).
-
Prepare a series of dilutions from the stock solution.
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.
-
Record the UV-Vis spectra of the sample solutions from approximately 200 to 400 nm.
-
Determine the wavelength(s) of maximum absorbance (λmax).[15][16][17]
-
-
Apparatus: Mass spectrometer (e.g., with Electron Ionization - EI source).
-
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak corresponds to the molecular weight of the compound.[18][19][20]
-
Biological Activity and Signaling Pathways
Ethyl Ferulate exhibits potent antioxidant and anti-inflammatory effects, primarily through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.
Nrf2/Heme Oxygenase-1 (HO-1) Pathway Activation
Ethyl Ferulate is known to induce the expression of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][21][22] This pathway is a key cellular defense mechanism against oxidative stress.
Caption: Nrf2/HO-1 signaling pathway activation by Ethyl Ferulate.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and degradation. Ethyl Ferulate, in response to oxidative stress, induces a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes, including HO-1, thereby conferring cytoprotection.[6]
Inhibition of NF-κB Signaling Pathway
Ethyl Ferulate has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][23][24] This pathway is central to the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by Ethyl Ferulate.
In the presence of inflammatory stimuli, the IKK complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p65/p50). The freed NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Ethyl Ferulate inhibits this cascade by preventing the activation of the IKK complex, thereby suppressing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[14][23] This leads to a reduction in the production of inflammatory mediators.
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